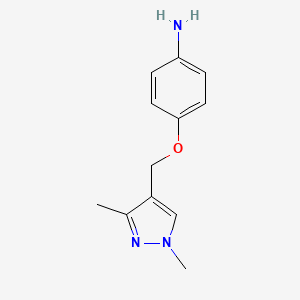
4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline” is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is also known by its CAS number: 1006466-99-4 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC1=NN(C)C=C1COC2=CC=C(C=C2)N . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazole derivatives have been involved in various reactions. For instance, they have been used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles .Aplicaciones Científicas De Investigación
Facile Synthesis Methods
A one-pot synthesis method has been developed for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which are derivatives related to "4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline". This method utilizes inexpensive starting materials and short reaction times, leading to good to excellent yields. These compounds have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Additionally, some of these compounds exhibited redshift emissions, suggesting their use as fluorescence probes in biological imaging (Banoji et al., 2022).
Antimicrobial Activity
The antimicrobial properties of pyrazol-4-yl-based substituted anilines have been extensively studied. A series of novel pyrazoles synthesized via facile methods demonstrated significant antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of microbial resistance (Pareek et al., 2010).
Corrosion Inhibition
The application of pyrazole derivatives in corrosion inhibition has been explored. DFT studies on bipyrazolic-type organic compounds, including derivatives similar to "this compound", have been conducted to understand their inhibition efficiencies and reactive sites. These studies aim to develop effective corrosion inhibitors for industrial applications, protecting metals against corrosive environments (Wang et al., 2006).
Nonlinear Optics
A new hyperbranched polymer with polar chromophores, including a derivative of "this compound", has been synthesized for nonlinear optical applications. This polymer exhibits good solubility in polar organic solvents and has shown promising second-harmonic generation signals, suggesting its potential in developing optical devices (Zhang et al., 1997).
Catalytic Activity
The catalytic activities of complexes formed with pyrazole-containing ligands have been investigated for polymerization processes. These studies provide insights into the synthesis of polymers with desired properties, demonstrating the versatility of "this compound" derivatives in catalysis (Kim et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their death and the suppression of the diseases they cause .
Pharmacokinetics
The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it has good bioavailability .
Result of Action
The result of the action of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases they cause.
Análisis Bioquímico
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may have antileishmanial and antimalarial activities, indicating that it could influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies have been conducted to justify the potent in vitro antipromastigote activity of a similar compound . These studies suggest that 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYULTAJGVUTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1COC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
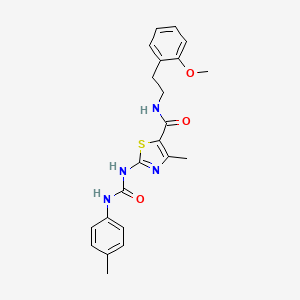
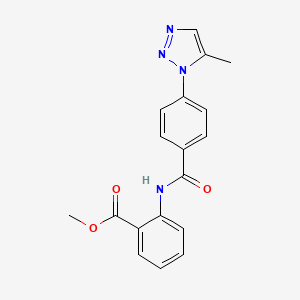
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2769593.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769594.png)
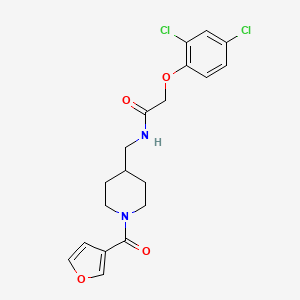


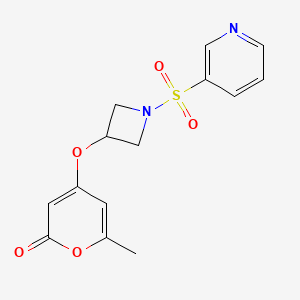
![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2769605.png)
![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)
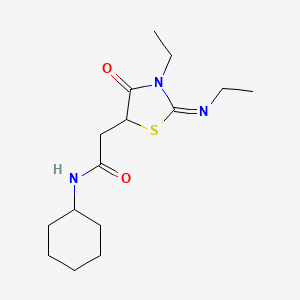
![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)
![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2769611.png)
